molecular formula C8H6FNO4 B8664240 7-Fluoro-2,3-dihydro-5-nitro-1,4-benzodioxin

7-Fluoro-2,3-dihydro-5-nitro-1,4-benzodioxin

Cat. No.: B8664240
M. Wt: 199.14 g/mol
InChI Key: MRYBANLBNURJIH-UHFFFAOYSA-N
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Chemical Reactions Analysis

7-Fluoro-2,3-dihydro-5-nitro-1,4-benzodioxin undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The nitro and fluoro groups in the compound make it susceptible to nucleophilic substitution reactions.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Properties

Molecular Formula

C8H6FNO4

Molecular Weight

199.14 g/mol

IUPAC Name

7-fluoro-5-nitro-2,3-dihydro-1,4-benzodioxine

InChI

InChI=1S/C8H6FNO4/c9-5-3-6(10(11)12)8-7(4-5)13-1-2-14-8/h3-4H,1-2H2

InChI Key

MRYBANLBNURJIH-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2O1)F)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 5-fluoro-3-nitro-1,2-benzenediol (6.55 g, 37.9 mmol), anhydrous potassium carbonate (21 g, 151.6 mmol) and 1,2-dibromoethane (8.2 mL) in DMF (70 ml) was heated at 80° C. under argon for 5 h. The reaction was cooled to rt, water (200 ml) added and the aqueous phase extracted with ethyl acetate (3×200 ml). The organics were washed with brine, dried, filtered and evaporated to afford the desired compound (6.96 g, 93%).
Quantity
6.55 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
8.2 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
93%

Synthesis routes and methods II

Procedure details

K2CO3 (15.27 g, 110.6 mmol) was added to a solution of 5-fluoro-3-nitrobenzene-1,2-diol (5 g, 28.9 mmol) in DMF (35 mL) followed by the addition of 1,2-Dibromoethane (13.63 g, 6.25 mL, 72.5 mmol) and stirring was continued at 80° C. for 2 h. Reaction mixture was diluted with ethyl acetate, washed with cold water, dried over anhydrous sodium sulphate and concentrated under reduced pressure to afford the crude, which was purified by MPLC (silica gel, Mobile Phase: ethyl acetate in n-Hexane 0 to 5% as eluant) to afford 7-fluoro-5-nitro-2,3-dihydrobenzo[b][1,4]dioxine (Int-26) (5.7 g, 85% yield) as pale yellow solid. 1H NMR (300 MHz, CDCl3) δ 7.3-7.2 (1H, dd), 6.9-6.8 (1H, dd), 4.4 (4H, s) ppm.
Name
Quantity
15.27 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
6.25 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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